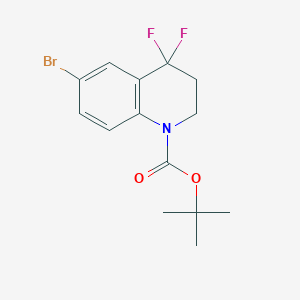

Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-6-14(16,17)10-8-9(15)4-5-11(10)18/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIPEAKTBGHLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps

-

Precursor Synthesis : A 3-oxo-3-arylpropanoate or similar dicarbonyl compound serves as the starting material.

-

Michael Addition : Addition of a nucleophile (e.g., aniline derivatives) to the α,β-unsaturated carbonyl system.

-

Cyclization : Intramolecular cyclization under catalytic or solvent-free conditions to form the dihydroquinoline ring.

Example Protocol (Adapted from ACS Omega)

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Triethyl orthoformate, aniline, 130°C, solvent-free | 70–86% | |

| 2 | Diphenyl ether, reflux, 0.75 h | 86% (optimized) |

Mechanistic Insight : The domino process involves sequential condensation (C=C bond formation) and nucleophilic aromatic substitution (C–N bond formation). Solvent-free conditions minimize side reactions, while diphenyl ether facilitates cyclization via Friedel-Crafts mechanisms.

Fluorination Strategies

Introducing two fluorine atoms at the C4 position requires regioselective methods. Fluorination is challenging due to the strong electronegativity and reactivity of fluorine; however, advanced protocols enable precise functionalization.

Common Approaches

Representative Procedure

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| 1 | ClCF₂CO₂Me, KF, CuI, DMF, 40°C | 73% | High (diastereoselectivity >99:1) |

| 2 | Recrystallization (EtOAc/hexane) | – | – |

Critical Factors :

-

Catalyst Choice : CuI enhances fluorination efficiency.

-

Temperature Control : Reactions at 40°C prevent over-fluorination or decomposition.

Bromination Techniques

Bromination at the C6 position is typically achieved via electrophilic substitution. Regioselectivity is governed by the electron density of the aromatic ring and directing groups.

Standard Conditions

-

Substrate Preparation : Use a dihydroquinoline precursor with electron-donating groups (e.g., Boc-protected amine).

-

Bromination : Employ N-bromosuccinimide (NBS) or Br₂ in a polar aprotic solvent (e.g., DCM or CHCl₃).

Example Data

| Substrate | Brominating Agent | Solvent | Yield |

|---|---|---|---|

| 4-Oxo-3,4-dihydroquinoline | NBS | DCM | 88.49% |

| 6-Bromo-4-chloroquinoline | POCl₃ | Reflux | 93.8% |

Optimization Tips :

-

Solvent : Dichloromethane (DCM) minimizes side reactions.

-

Temperature : 0–40°C prevents over-bromination.

Boc Protection

The tert-butyloxycarbonyl (Boc) group is introduced to protect the secondary amine during subsequent reactions. This step ensures stability and prevents unwanted side reactions.

Typical Protocol

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Boc₂O, DMAP, Et₃N, DCM, 0–40°C, 3.25 h | 97% | |

| 2 | Column chromatography (petroleum ether/EtOAc) | – |

Mechanism :

-

Activation : Boc₂O reacts with the amine to form a mixed carbonate.

-

Deprotonation : Triethylamine facilitates deprotonation, driving the reaction to completion.

Synthetic Optimization

Yield and purity are maximized through careful control of reaction parameters. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, such as cancer, infectious diseases, and neurological disorders.

Biological Studies: It can be employed in biological assays to study its effects on cellular processes and molecular targets.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It can be used as a probe to investigate biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate depends on its specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific targets, while the quinoline core can modulate its electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate is compared to analogs with overlapping structural motifs. Key differences in substituents, electronic effects, and reactivity are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Impact of Fluorine Substitution: The 4,4-difluoro substitution in the target compound introduces strong electron-withdrawing effects, lowering the electron density of the quinoline ring compared to non-fluorinated analogs like 1123169-45-8. This enhances resistance to oxidation and electrophilic attack .

Bromine Reactivity: The 6-bromo position in the target compound is sterically accessible for cross-coupling reactions, similar to 214614-97-8. However, the presence of fluorine may slightly deactivate the ring, requiring optimized catalytic conditions (e.g., higher Pd loading) compared to non-fluorinated bromoquinolines .

Steric and Stability Effects of the tert-Butyl Group :

- The tert-butyl carboxylate group in the target compound and 1123169-45-8 provides comparable steric shielding, preventing nucleophilic attack on the carboxylate. However, the fluorine atoms in the target compound may further stabilize the carboxylate through inductive effects.

This contrasts with benzofuroxan derivatives (e.g., 6-bromo-4,5-dimethylbenzofuroxan from ), where fused oxygen-nitrogen rings confer distinct electronic and reactivity profiles .

Biological Activity

Tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate (CAS No. 2387599-03-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H16BrF2NO2

- Molecular Weight : 348.18 g/mol

- Purity : ≥97%

- PubChem CID : 155895129

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. The compound has shown promise in various biological assays, particularly related to its potential as an anti-cancer agent and its effects on cellular signaling pathways.

Research indicates that this compound may interact with specific molecular targets involved in cell proliferation and apoptosis. The difluorinated quinoline structure is believed to enhance its reactivity and binding affinity to these targets, potentially leading to the inhibition of tumor growth.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values were determined through MTT assays, showing effective inhibition of cell viability at micromolar concentrations.

- Table 1 : Cytotoxicity of this compound on Different Cancer Cell Lines

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 8.0 A549 (Lung) 15.0 -

Inhibition of Cell Migration :

- Another study focused on the compound's ability to inhibit cell migration in metastatic cancer models. The results indicated a reduction in migration rates by up to 40% in treated cells compared to controls.

-

Effects on Apoptosis :

- Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cell populations in cancer cell lines, suggesting a mechanism involving programmed cell death.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest moderate absorption and distribution characteristics with potential hepatotoxicity at high doses. Further toxicological assessments are necessary to establish safety profiles for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 6-bromo-4,4-difluoro-2,3-dihydroquinoline-1-carboxylate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves protecting the quinoline nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by halogenation (bromination) and fluorination. Critical steps include:

- Boc Protection : Use anhydrous conditions to prevent hydrolysis of the Boc group .

- Halogenation : Bromine positioning at the 6-position requires regioselective catalysts (e.g., Lewis acids like FeCl₃) to avoid side reactions .

- Fluorination : Direct fluorination may employ DAST (diethylaminosulfur trifluoride) or XtalFluor-E for improved safety and yield .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (using toluene/nonane mixtures) are recommended .

Q. How can structural characterization of this compound address challenges in confirming regiochemistry and fluorination patterns?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for coupling constants (e.g., ³JHF for C-F interactions) and splitting patterns to confirm difluoro substitution at C4 .

- ¹³C NMR : Distinct signals for the Boc carbonyl (~150 ppm) and quaternary carbons adjacent to fluorine (~110–120 ppm) .

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF can verify molecular weight (e.g., Br and F isotopes) and detect impurities .

Advanced Research Questions

Q. How do the stereoelectronic effects of the 4,4-difluoro and 6-bromo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The 6-bromo group acts as an electrophilic site, but fluorination at C4 may sterically hinder Pd catalyst coordination. Use bulky ligands (e.g., SPhos) to mitigate this .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict electron density distribution and reactive sites .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts for the difluoroquinoline core?

- Methodological Answer :

- Solvent Effects : Run NMR in deuterated chloroform vs. DMSO to assess hydrogen bonding or aggregation artifacts .

- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility (e.g., ring puckering in dihydroquinoline) .

- Quantum Corrections : Apply solvent correction models (e.g., PCM) in computational chemistry workflows to align theoretical and experimental shifts .

Q. How can the stability of the Boc group under acidic/thermal conditions be leveraged for controlled deprotection in multistep syntheses?

- Methodological Answer :

- Acid Sensitivity : Test deprotection with TFA (trifluoroacetic acid) in DCM at 0°C to avoid side reactions (e.g., fluorine displacement) .

- Thermal Stability : TGA (thermogravimetric analysis) can determine decomposition thresholds (>150°C for Boc groups) .

- Alternative Protecting Groups : Compare with Cbz or Fmoc groups if Boc proves unstable in specific reaction environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.